2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester
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Overview
Description
2-METHYL-4-QUINOLYL 2,5-DIMETHOXY-1-BENZENESULFONATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical research and development. The unique structure of this compound, which includes a quinoline ring and a benzenesulfonate group, makes it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-QUINOLYL 2,5-DIMETHOXY-1-BENZENESULFONATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Benzenesulfonate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-QUINOLYL 2,5-DIMETHOXY-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-METHYL-4-QUINOLYL 2,5-DIMETHOXY-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-4-QUINOLYL 2,5-DIMETHOXY-1-BENZENESULFONATE involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolinyl-pyrazoles: Studied for their pharmacological evolution and biological activities.
Uniqueness
2-METHYL-4-QUINOLYL 2,5-DIMETHOXY-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
681853-46-3 |
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Molecular Formula |
C18H17NO5S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2-methylquinolin-4-yl) 2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C18H17NO5S/c1-12-10-17(14-6-4-5-7-15(14)19-12)24-25(20,21)18-11-13(22-2)8-9-16(18)23-3/h4-11H,1-3H3 |
InChI Key |
BJDCDCCHKMJSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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